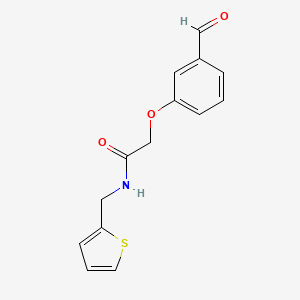
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various experiments in the field of biochemistry and physiology.
作用机制
The mechanism of action of 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes in the body, leading to the inhibition of various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes in the brain, and have anti-inflammatory properties. In addition, this compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes in the body. This makes it an ideal candidate for various experiments in the field of biochemistry and physiology. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for the study of 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Studies on the potential use of this compound in the treatment of neurological disorders.
3. Studies on the potential use of this compound in the treatment of inflammatory disorders.
4. Studies on the potential use of this compound in the treatment of oxidative stress-related disorders.
5. Further studies on the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion:
In conclusion, 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has shown promising results in various experiments in the field of biochemistry and physiology. This compound has several potential applications in cancer research, neurological disorders, and inflammatory disorders. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
The synthesis of 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 3-nitrobenzaldehyde with phenol to form 3-hydroxybenzaldehyde. This compound is then reacted with thiophene-2-carboxylic acid to form 2-(3-hydroxyphenoxy)thiophene-2-carboxylic acid. The final step involves the reaction of this compound with acetyl chloride to form 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide.
科学研究应用
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential applications in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes in the body, making it an ideal candidate for various experiments in the field of biochemistry and physiology. Some of the potential applications of this compound include:
1. Cancer Research: 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has shown promising results in inhibiting the growth of cancer cells in vitro. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Neurological Disorders: This compound has been shown to inhibit the activity of certain enzymes in the brain, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Inflammation: 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
属性
IUPAC Name |
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-9-11-3-1-4-12(7-11)18-10-14(17)15-8-13-5-2-6-19-13/h1-7,9H,8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLDJBVSLQQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCC2=CC=CS2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

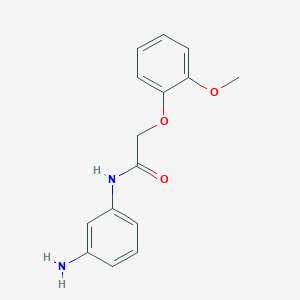


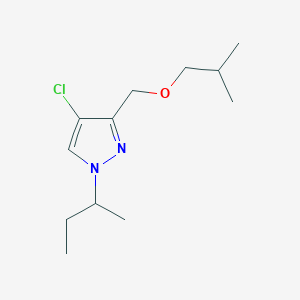
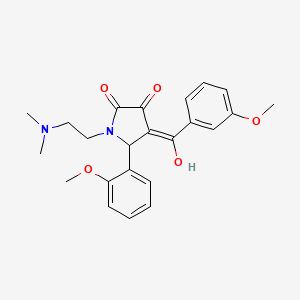
![7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2799610.png)
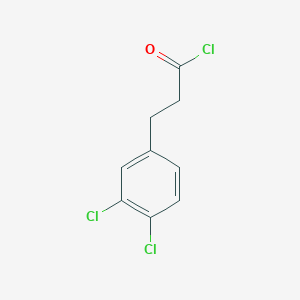
![4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2799612.png)
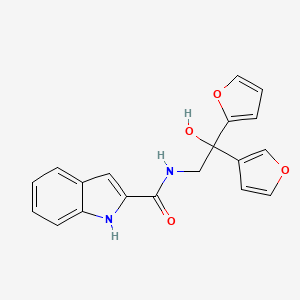

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B2799616.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2799619.png)
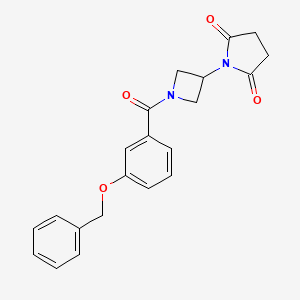
![1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2799621.png)